Cholestan-3-ol

Vue d'ensemble

Description

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Applications De Recherche Scientifique

Chemical Properties and Structure

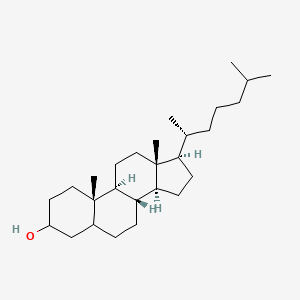

Cholestan-3-ol has the molecular formula C27H48O and features a hydroxyl group at the C-3 position of its steroidal structure. It exists in two stereoisomeric forms: 5α-cholestan-3-ol and 5β-cholestan-3-ol, each exhibiting unique biological properties .

Scientific Research Applications

1. Chemistry

This compound serves as a standard in lipid analysis and is utilized as a reference compound in chromatography. Its structural similarity to cholesterol makes it invaluable for comparative studies in lipid biochemistry .

2. Biology

Research has highlighted the role of this compound in cell membrane structure and function. It integrates into lipid bilayers, influencing membrane fluidity and permeability, which is crucial for understanding cellular processes .

3. Medicine

This compound is being investigated for its potential in treating cholesterol-related disorders. Studies suggest that it may affect lipid metabolism by influencing low-density lipoprotein (LDL) receptor activity, offering therapeutic avenues for managing hypercholesterolemia .

4. Industry

In industrial applications, this compound is used in the synthesis of various steroids and acts as an intermediate in pharmaceutical production. Its derivatives are explored for their potential in drug formulation and delivery systems .

This compound exhibits several biological activities:

Antibacterial Activity

Recent studies have demonstrated its antibacterial properties against various bacterial strains. For example:

| Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 300 |

| Bacillus cereus | 500 |

| Bacillus subtilis | 500 |

| Escherichia coli | 1000 |

These findings indicate significant antibacterial potential, particularly against Gram-positive bacteria .

Effects on Cholesterol Metabolism

this compound plays a role in cholesterol biosynthesis. It has been shown to activate LDL receptor promoters in cellular assays, suggesting its involvement in regulating cholesterol levels within the body .

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that certain derivatives of cholestan can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. This suggests a promising role for cholestan derivatives in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on Ulva fasciata revealed that cholestan derivatives exhibited varying degrees of antimicrobial activity against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The research emphasized further exploration of these compounds as natural antimicrobial agents .

Case Study 2: Cholesterol Regulation

Investigations into cholesterol biosynthesis showed that analogs of cholestan could inhibit cholesterol production in Chinese hamster ovary (CHO) cells by affecting the LDL receptor pathway. This highlights the therapeutic potential of cholestan derivatives in managing hypercholesterolemia .

Case Study 3: Cytotoxicity Studies

Research assessing the cytotoxic effects of various steroid compounds indicated that cholestanol could effectively target specific cancer cell lines, warranting further investigation into its mechanisms and potential applications in oncology .

Propriétés

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-BPAAZKTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859347 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27409-41-2 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.